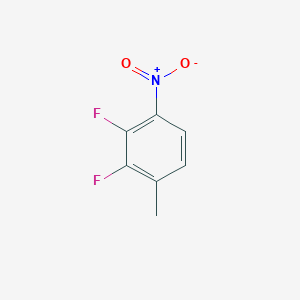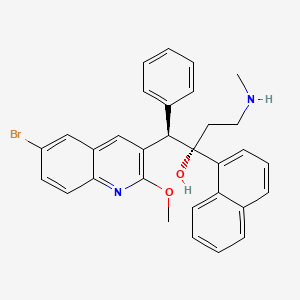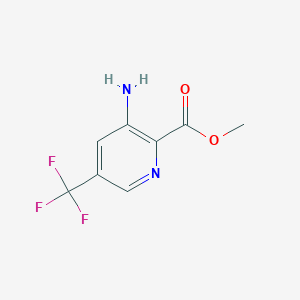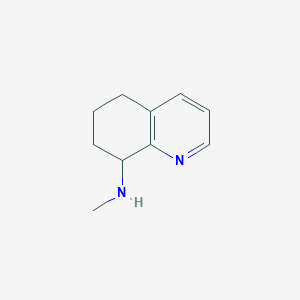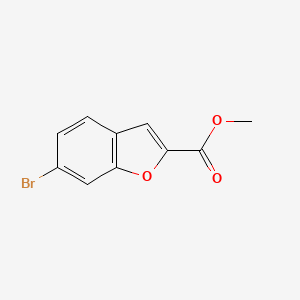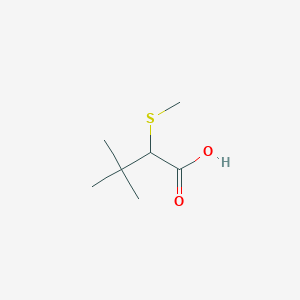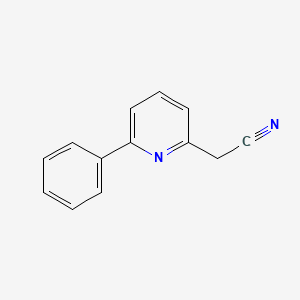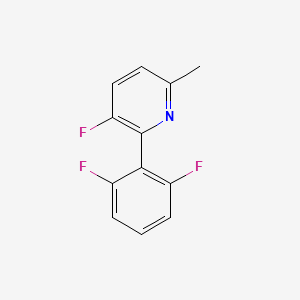
Methyl 5-bromo-1H-indazole-4-carboxylate
Übersicht
Beschreibung
“Methyl 5-bromo-1H-indazole-4-carboxylate” is a chemical compound with the molecular formula C9H7BrN2O2 .
Synthesis Analysis
The synthesis of indazole derivatives, including “Methyl 5-bromo-1H-indazole-4-carboxylate”, often involves transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds .Molecular Structure Analysis
The molecular structure of “Methyl 5-bromo-1H-indazole-4-carboxylate” consists of a methyl group attached to a carboxylate group on the indazole ring. The indazole ring also has a bromine atom attached .Chemical Reactions Analysis
Indazole derivatives, including “Methyl 5-bromo-1H-indazole-4-carboxylate”, can undergo various chemical reactions. Some of the strategies for their synthesis include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds .Physical And Chemical Properties Analysis
“Methyl 5-bromo-1H-indazole-4-carboxylate” has a molecular weight of 255.07. It has a density of 1.7±0.1 g/cm3, a boiling point of 399.7±22.0 °C at 760 mmHg, and a melting point of 208-210ºC .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis and Characterization : Methyl 5-bromo-1H-indazole-4-carboxylate is used in synthesizing various chemical compounds. An example is the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide from 5-bromoindazole-3-carboxylic acid methylester, involving N1-arylation and conversion to diethylamide. This process is characterized using spectroscopic techniques like FT-IR, NMR, and X-ray diffraction, highlighting its structural and chemical properties (Anuradha et al., 2014).
Chemical Transformations
- Formation of Novel Compounds : The compound is integral in the formation of novel chemical structures, such as pyridyl–pyrazole-3-one derivatives. These derivatives have been synthesized and analyzed for various properties, including cytotoxicity, demonstrating the compound's role in creating new molecular entities (Huang et al., 2017).
Biochemical Studies
- Enzyme Inhibition and Antioxidant Activity : Methyl 5-bromo-1H-indazole-4-carboxylate derivatives have been evaluated for their inhibitory effects against enzymes like α-glucosidase and for antioxidant potential. These studies are crucial in understanding the biochemical and therapeutic applications of these compounds (Mphahlele et al., 2020).
Medical Research
- Anti-inflammatory and Analgesic Activity : Derivatives synthesized from methyl 5-bromo-1H-indazole-4-carboxylate have been studied for their potential anti-inflammatory and analgesic activities. This highlights the compound's relevance in the development of new therapeutic agents (Reddy et al., 2015).
Pharmaceutical Analysis
- Analytical Characterization : Comprehensive analytical and structural characterization of novel synthetic cannabinoids related to methyl 5-bromo-1H-indazole-4-carboxylate has been conducted. This includes techniques like GC-MS, LC-MS, X-ray diffraction, and spectroscopic methods, contributing to forensic and clinical research (Dybowski et al., 2021).
Zukünftige Richtungen
Indazole derivatives, including “Methyl 5-bromo-1H-indazole-4-carboxylate”, continue to be of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on developing more efficient synthetic approaches and exploring their potential therapeutic applications .
Wirkmechanismus
Target of Action
Indazole derivatives, which include methyl 5-bromo-1h-indazole-4-carboxylate, have been found to bind with high affinity to multiple receptors . These compounds have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
Indazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple pathways . The downstream effects of these pathway alterations would depend on the specific biological context.
Pharmacokinetics
Indazole derivatives are generally highly soluble in water and other polar solvents , which could influence their bioavailability.
Result of Action
Indazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Methyl 5-bromo-1H-indazole-4-carboxylate could have diverse molecular and cellular effects.
Action Environment
Like other chemical compounds, its action and stability could be influenced by factors such as temperature, ph, and the presence of other chemicals .
Eigenschaften
IUPAC Name |
methyl 5-bromo-1H-indazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)8-5-4-11-12-7(5)3-2-6(8)10/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKNYIAOEMIAKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC2=C1C=NN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40731109 | |
| Record name | Methyl 5-bromo-1H-indazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40731109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-1H-indazole-4-carboxylate | |
CAS RN |
1037840-79-1 | |
| Record name | Methyl 5-bromo-1H-indazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40731109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-bromo-1H-indazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


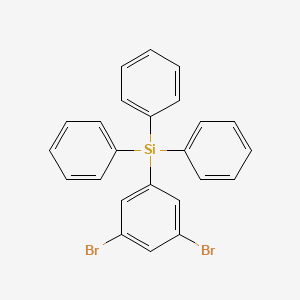
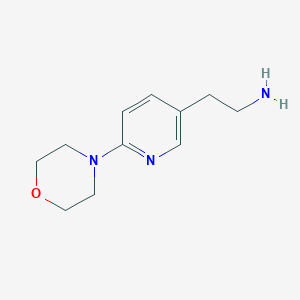
![Ethyl 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B1428617.png)

